4-Bromo-3-hydroxy-2,3-dihydroisoindol-1-one
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Overview
Description
4-Bromo-3-hydroxy-2,3-dihydroisoindol-1-one is a brominated derivative of 2,3-dihydroisoindol-1-one, featuring a bromine atom at the 4-position and a hydroxyl group at the 3-position. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxy-2,3-dihydroisoindol-1-one typically involves the bromination of 3-hydroxy-2,3-dihydroisoindol-1-one. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydroxy-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-hydroxy-2,3-dihydroisoindol-1-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-3-hydroxy-2,3-dihydroisoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Hydroxy-2,3-dihydroisoindol-1-one
4-Bromo-2,3-dihydroisoindol-1-one
3-Bromo-2,3-dihydroisoindol-1-one
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,8,12H,(H,10,11) |
InChI Key |
BQTDHGGFLFPTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(NC2=O)O)C(=C1)Br |
Origin of Product |
United States |
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